![molecular formula C23H24N2O5 B2824273 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one CAS No. 859143-76-3](/img/structure/B2824273.png)
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one
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Overview
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl group, a piperazin-1-yl group, and a 7-methoxy-2H-chromen-2-one group . These groups are common in many bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a chromen-2-one (a type of heterocyclic compound), a methoxy group attached to the 7th carbon of the chromen-2-one, and a piperazine ring attached to the 4th carbon of the chromen-2-one via a methylene bridge .Scientific Research Applications
1. Synthesis of Novel Organo Selenium Compounds The benzo[d][1,3]dioxole subunit of this compound has been used in the synthesis of novel organoselenium compounds . These compounds have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Antioxidant Properties
Organoselenium compounds, which can be synthesized using this compound, have been found to act as antioxidants . They can help in preventing or slowing damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antitumor Properties
Some compounds synthesized using the benzo[d][1,3]dioxole subunit have shown potent growth inhibition properties against human cancer cells . This suggests potential applications in the development of antitumor drugs .
Anti-infective Agents
Organoselenium compounds have been found to act as anti-infective agents . This suggests potential applications in the development of drugs to prevent or treat infections.
Immuno-modulators
Organoselenium compounds have been found to act as immuno-modulators . This suggests potential applications in the development of drugs to modulate or normalize the immune system.
Detection of Carcinogenic Lead
Compounds synthesized using the benzo[d][1,3]dioxole subunit of this compound have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . This suggests potential applications in the development of sensors for detecting toxic heavy metals in the environment.
Synthesis of Ligands
This compound has been used in the synthesis of noble ligands . These ligands can be used in various chemical reactions and processes.
Crystal Structure Analysis
The compound has been used in crystal structure analysis . This can help in understanding the structural properties of various materials and compounds.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to influenceGABA-ergic neurotransmission in the brain
Mode of Action
It’s suggested that the compound might influence gaba-ergic neurotransmission in the brain . This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability.
Biochemical Pathways
The compound’s influence on GABA-ergic neurotransmission suggests that it may affect the GABAergic pathway. This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression .
Pharmacokinetics
The compound is predicted to have high gi absorption and bbb permeability, suggesting good bioavailability . It’s also predicted to be a substrate for P-glycoprotein, which could influence its distribution and elimination .
Result of Action
The compound’s potential influence on GABA-ergic neurotransmission could result in decreased neuronal excitability. This could potentially lead to anticonvulsant effects, as seen in similar compounds . Additionally, alterations in GABAergic signaling could potentially have antidepressant effects .
properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-27-18-3-4-19-17(11-23(26)30-21(19)12-18)14-25-8-6-24(7-9-25)13-16-2-5-20-22(10-16)29-15-28-20/h2-5,10-12H,6-9,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCXUMQYSBTQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one |
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